molecular formula C19H14O2 B14068527 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester CAS No. 101936-99-6

2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester

Cat. No.: B14068527
CAS No.: 101936-99-6
M. Wt: 274.3 g/mol
InChI Key: ILDQBAOOYYSRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester (IUPAC name) is a cinnamate ester derivative featuring a cinnamic acid backbone (3-phenylpropenoic acid) esterified with 1-naphthalenol. Its molecular formula is C₁₉H₁₄O₂, with a molecular weight of 274.31 g/mol. The naphthalene moiety introduces increased aromaticity and hydrophobicity compared to simpler cinnamate esters.

Properties

CAS No.

101936-99-6

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

naphthalen-1-yl 3-phenylprop-2-enoate

InChI

InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H

InChI Key

ILDQBAOOYYSRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester typically involves the esterification of 2-propenoic acid with 1-naphthol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of polymers, resins, and fragrances.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-propenoic acid and 1-naphthol, which can then interact with various enzymes and receptors in biological systems. The aromatic rings in the compound can also participate in π-π interactions with other aromatic molecules, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cinnamate Esters

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Safety Profile (GHS) Applications
2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester C₁₉H₁₄O₂ 274.31 Not reported (inferred: potential anti-tumor activity ) Data lacking (assumed similar to analogs) Pharmaceuticals, fragrance precursors
Methyl cinnamate C₁₀H₁₀O₂ 162.19 Vasorelaxant, antiproliferative H315 (skin irritation), H319 (eye irritation) Flavoring, pharmaceuticals
Ethyl cinnamate C₁₁H₁₂O₂ 176.21 Aroma compound (threshold: 0.017 mg/kg) H302 (oral toxicity), H315, H319 Food additives, perfumery
Phenethyl cinnamate C₁₇H₁₆O₂ 252.31 Not specified Skin/eye irritation risks Fragrance industry
n-Butyl cinnamate C₁₃H₁₆O₂ 204.26 Not reported Likely H315/H319 Plasticizers, solvents
Ferulic acid esters (e.g., pentacosyl) C₃₄H₅₈O₄ 546.82 Anti-tumor activity (e.g., against liver/gastric cancer) Not specified Medicinal research

Physicochemical Properties

  • Thermodynamic Stability : Larger esters (e.g., phenethyl, naphthalenyl) may exhibit higher melting points and lower vapor pressures due to stronger van der Waals interactions.

Biological Activity

2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester, commonly referred to as cinnamic acid, 1-naphthalenyl ester , is an organic compound with a unique structural composition that combines a propenoic acid moiety with aromatic phenyl and naphthalenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C17H16O2
  • Molecular Weight : Approximately 274.31 g/mol
  • Structural Features : The compound features a naphthalene ring and a phenyl group, contributing to its aromatic complexity and potential biological interactions.

Biological Activities

Research indicates that compounds similar to 2-propenoic acid, particularly those containing phenyl and naphthalenyl groups, exhibit a range of biological activities. These include:

  • Antioxidant Activity : The antioxidant properties of phenolic compounds are well-documented, with structural modifications influencing their efficacy. For instance, derivatives with specific substitutions on the aromatic rings have shown enhanced radical scavenging capabilities .
  • Anti-inflammatory Effects : Studies have demonstrated that related compounds can inhibit inflammatory pathways, including the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in managing chronic inflammatory diseases .
  • Wound Healing Properties : The efficacy of related compounds in promoting wound healing has been explored through various models. The percentage of wound closure and epithelialization periods were significantly improved in treated groups compared to controls .

Antioxidant Activity Study

A study evaluated the antioxidant effects of cinnamic acid derivatives on CCl₄-induced liver damage in male Wistar rats. The results indicated that certain structural modifications enhanced hepatoprotective effects, suggesting that similar modifications could be beneficial for this compound .

Anti-inflammatory Mechanism

Research on caffeic acid phenethyl ester (a structurally related compound) revealed its ability to inhibit MAPK and NF-κB signaling pathways in activated mast cells. This provides insight into how modifications in the structure of cinnamic acid derivatives may influence their anti-inflammatory properties .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological Activities
Cinnamic AcidC9H8O3Antioxidant, anti-inflammatory
Methyl CinnamateC10H10O2Fragrance application, moderate antioxidant
Ethyl CinnamateC11H12O2Similar applications as methyl derivative
Benzyl CinnamateC10H10O2Known for fragrance use
2-Propenoic Acid, 3-Phenyl-, EsterC17H16O2Potential antioxidant and anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.